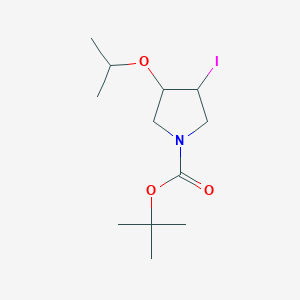

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate

Description

This compound features a pyrrolidine ring substituted with iodine at position 3 and an isopropoxy group at position 4, protected by a tert-butyl carbamate group at position 1. The tert-butyl carbamate acts as a protecting group for the pyrrolidine nitrogen, commonly used in peptide and heterocyclic synthesis.

Properties

Molecular Formula |

C12H22INO3 |

|---|---|

Molecular Weight |

355.21 g/mol |

IUPAC Name |

tert-butyl 3-iodo-4-propan-2-yloxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H22INO3/c1-8(2)16-10-7-14(6-9(10)13)11(15)17-12(3,4)5/h8-10H,6-7H2,1-5H3 |

InChI Key |

XAENZPSYOYZSPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CN(CC1I)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the iodine atom: The iodine atom is introduced via an iodination reaction, often using reagents such as iodine or iodinating agents.

Attachment of the tert-butyl ester group: This step involves esterification, where the tert-butyl group is attached to the carboxylate moiety.

Addition of the propan-2-yloxy group: This can be done through an etherification reaction, where the propan-2-yloxy group is introduced to the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Scientific Research Applications

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal chemistry: The compound is investigated for its potential biological activities and as a precursor for the synthesis of bioactive molecules.

Material science: It can be used in the preparation of functional materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Analysis

Key structural analogs from the Catalog of Pyridine Compounds (2017) and related literature are compared below.

*Molecular weight calculated based on inferred formula (C12H20INO3).

2.2. Structural and Functional Differences

Substituent Position :

- The target compound has substituents directly on the pyrrolidine ring, influencing ring puckering and stereoelectronic effects. In contrast, analogs like those in and feature substituents on a pyridine ring connected via a methylene linker to pyrrolidine, altering conjugation and steric profiles.

- The isopropoxy group (target) vs. methoxy () or silyl ethers () impacts lipophilicity and stability. Silyl ethers (e.g., in ) are bulkier and hydrolytically sensitive compared to alkyl ethers.

- In pyridine-linked analogs (e.g., ), iodine on the pyridine ring may participate in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine in analogs () offers distinct reactivity, such as easier substitution compared to iodine.

Molecular Weight and Physicochemical Properties :

- The target’s lower molecular weight (~353.2 vs. 483.14 in ) suggests differences in solubility and melting points. Pyridine-containing analogs () are heavier due to the aromatic ring.

- The tert-butyldimethylsilyloxy group in increases molecular weight and hydrophobicity compared to the target’s isopropoxy group.

Biological Activity

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

It features a pyrrolidine ring substituted with an iodine atom and a tert-butyl ester group, which contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit effects such as:

- Enzyme Inhibition : It has been noted for potential inhibition of enzymes involved in metabolic pathways, which could be significant in treating diseases like cancer or neurodegenerative disorders.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal signaling.

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological effects:

- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by toxic agents such as amyloid-beta peptides. This is particularly relevant in Alzheimer's disease research.

- Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokines, which are implicated in numerous chronic diseases.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective properties of this compound, researchers evaluated its impact on astrocyte cell lines exposed to amyloid-beta (Aβ) peptides. The results demonstrated that treatment with the compound significantly improved cell viability and reduced markers of oxidative stress, indicating its potential for therapeutic use in neurodegenerative diseases.

Case Study 2: Inflammation Modulation

Another study focused on the compound's ability to modulate inflammatory responses. When administered to cell cultures treated with pro-inflammatory stimuli, it resulted in decreased levels of TNF-α and IL-6, suggesting that it may serve as a candidate for anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.